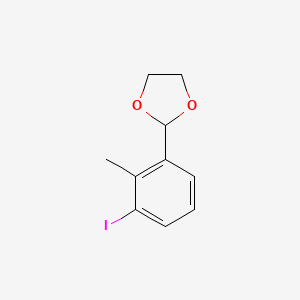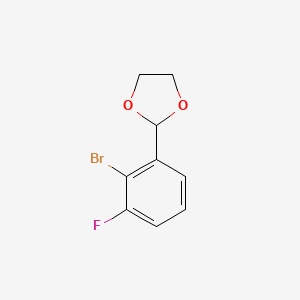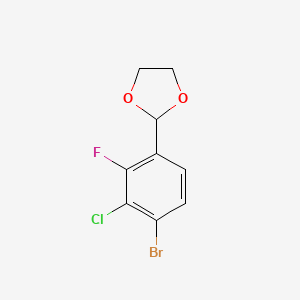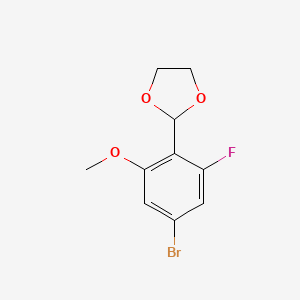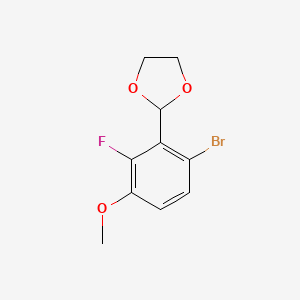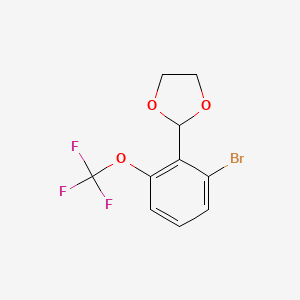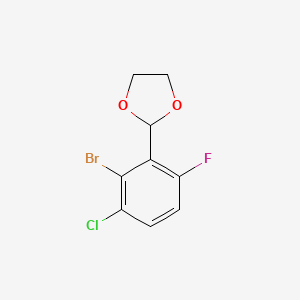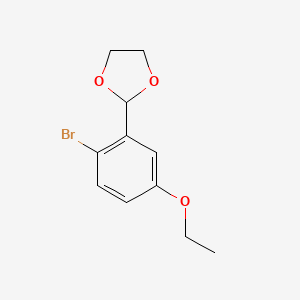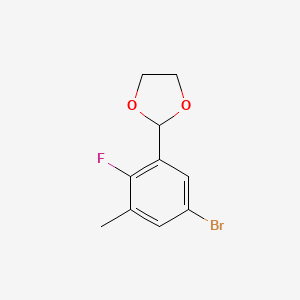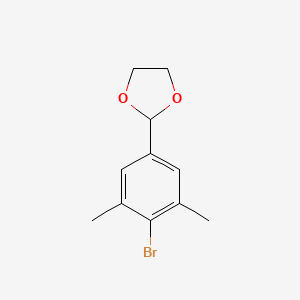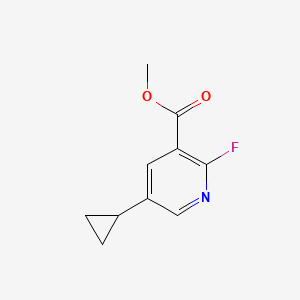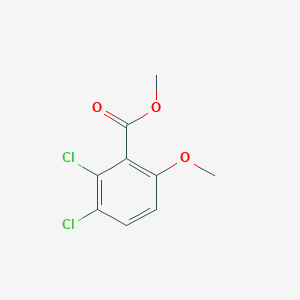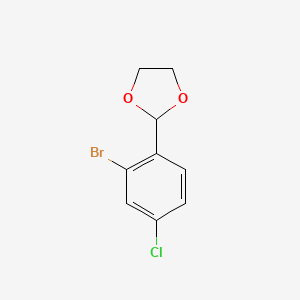
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane (BCPD) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a faint odor and is soluble in many organic solvents. BCPD has been used in a wide range of applications, including synthesis of novel compounds, biological studies, and drug development.
科学的研究の応用
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in a wide range of applications, including synthesis of novel compounds, biological studies, and drug development. For example, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in the synthesis of novel heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-thiadiazoles. It has also been used in the synthesis of organic dyes and catalysts. In addition, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in the study of biochemical and physiological effects of drugs and other substances.
作用機序
The exact mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane is not yet fully understood. However, it is believed that 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane acts as an inhibitor of enzymes involved in the biosynthesis of certain proteins and peptides. It is thought to interact with the active site of these enzymes, preventing them from performing their normal functions.
Biochemical and Physiological Effects
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. In addition, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost. However, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has some limitations for use in laboratory experiments. It is volatile and can be easily lost during experiments. In addition, it has poor solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane. It could be used to synthesize novel heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-thiadiazoles. It could also be used in the study of biochemical and physiological effects of drugs and other substances. In addition, it could be used in the development of new drugs and therapies. Finally, it could be used as an inhibitor of enzymes involved in the biosynthesis of certain proteins and peptides.
合成法
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane is synthesized by the reaction of 2-bromo-4-chlorophenol and 1,3-dioxolane in the presence of a base. The reaction proceeds in a two-step process, first forming a dioxolane intermediate and then a 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane product. The reaction is typically carried out at a temperature of 40-60°C for 1-2 hours in an inert atmosphere.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGYRHETFOVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

